molecular formula C9H9ClFNO3 B8028696 1-Chloro-2-fluoro-5-nitro-3-(propan-2-yloxy)benzene

1-Chloro-2-fluoro-5-nitro-3-(propan-2-yloxy)benzene

Cat. No.: B8028696
M. Wt: 233.62 g/mol
InChI Key: OGIJQEBFQBMDOZ-UHFFFAOYSA-N
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Description

1-Chloro-2-fluoro-5-nitro-3-(propan-2-yloxy)benzene is an aromatic compound characterized by the presence of chloro, fluoro, nitro, and propan-2-yloxy substituents on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-2-fluoro-5-nitro-3-(propan-2-yloxy)benzene can be synthesized through a multi-step process involving the following key steps:

    Halogenation: The chloro and fluoro substituents can be introduced via halogenation reactions. Chlorination can be performed using chlorine gas or thionyl chloride, while fluorination can be achieved using fluorine gas or a fluorinating agent such as hydrogen fluoride.

    Etherification: The propan-2-yloxy group can be introduced through an etherification reaction, typically involving the reaction of a hydroxyl group with an alkyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-fluoro-5-nitro-3-(propan-2-yloxy)benzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro and fluoro substituents can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The propan-2-yloxy group can undergo oxidation to form corresponding carbonyl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Catalysts like palladium on carbon or reagents such as lithium aluminum hydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Benzene Derivatives: From nucleophilic substitution reactions.

    Carbonyl Compounds: From the oxidation of the propan-2-yloxy group.

Scientific Research Applications

1-Chloro-2-fluoro-5-nitro-3-(propan-2-yloxy)benzene has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science:

    Pharmaceutical Research: Investigated for its potential biological activity and as a building block for drug development.

    Chemical Biology: Used in studies involving the modification of biomolecules and the investigation of biochemical pathways.

Mechanism of Action

The mechanism of action of 1-chloro-2-fluoro-5-nitro-3-(propan-2-yloxy)benzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In biological systems, its effects would depend on its interaction with specific molecular targets, such as enzymes or receptors, and the pathways it influences.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-2-fluoro-4-nitrobenzene: Lacks the propan-2-yloxy group, leading to different reactivity and applications.

    1-Chloro-2-fluoro-5-nitrobenzene:

    1-Chloro-2-fluoro-3-nitrobenzene: Different positioning of the nitro group, resulting in distinct reactivity patterns.

Uniqueness

1-Chloro-2-fluoro-5-nitro-3-(propan-2-yloxy)benzene is unique due to the combination of its substituents, which confer specific reactivity and potential applications not shared by its analogs. The presence of the propan-2-yloxy group, in particular, influences its solubility, reactivity, and potential interactions in both chemical and biological contexts.

Properties

IUPAC Name

1-chloro-2-fluoro-5-nitro-3-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO3/c1-5(2)15-8-4-6(12(13)14)3-7(10)9(8)11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGIJQEBFQBMDOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C(=CC(=C1)[N+](=O)[O-])Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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